1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to an isoquinoline ring, with a methyl group at the 3-position and a 2,4,6-trimethoxyphenyl group at the 5-position.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of appropriate pyrazole and isoquinoline precursors under specific reaction conditions. For example, the reaction can be carried out using Friedländer condensation, which involves the reaction of an anthranilic acid derivative with a ketone in the presence of a catalyst . Another approach is the multicomponent synthesis, where multiple reactants are combined in a single reaction vessel to form the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The compound’s effects are often mediated through its binding to specific proteins, altering their activity and resulting in various biological outcomes .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole-quinoline structure but differ in the position of the fused rings and substituents.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline ring but may have different substituents and functional groups.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)- lies in its specific substitution pattern and the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
645417-77-2 |
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Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-methyl-5-(2,4,6-trimethoxyphenyl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C20H19N3O3/c1-11-18-20(23-22-11)14-8-6-5-7-13(14)19(21-18)17-15(25-3)9-12(24-2)10-16(17)26-4/h5-10H,1-4H3,(H,22,23) |
InChI Key |
AWQPVDGLOXIRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C=C(C=C4OC)OC)OC |
Origin of Product |
United States |
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